N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)8(12)11-6-10(4,13)7-14-5/h13H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRANOYTCZOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide typically involves the reaction of pivaloyl chloride with 2-hydroxy-2-methyl-3-(methylthio)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of derivatives with potentially enhanced properties.
Biology
The compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. The hydroxy and methylthio groups can form hydrogen bonds and engage in hydrophobic interactions with proteins, influencing their activity. This interaction mechanism positions it as a candidate for drug design and development, especially in studying enzyme inhibitors.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Interactions | Engages with specific enzymes, potentially influencing metabolic pathways |
| Drug Design | Candidates for studying enzyme inhibitors due to unique structural features |
| Antimicrobial Potential | Investigated for antimicrobial properties against various pathogens |
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its stability and binding affinity enhance its utility in formulating products that require specific chemical interactions.
Case Studies
Several studies have investigated the efficacy of this compound:
Study on Enzyme Interactions : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
Antimicrobial Evaluation : In vitro studies indicated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains, highlighting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, influencing their activity and function. The pivalamide group provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) or biological activity are unavailable in the provided evidence. Comparisons are inferred from structural analogs.
- Functional Group Synergy : The combination of hydroxyl, methylthio, and pivalamide groups in the target compound could be explored for applications in drug delivery (hydrophilic-lipophilic balance) or catalysis (sulfur-mediated reactions).
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide is a compound that has garnered attention for its potential biological activities. This detailed article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pivalamide group attached to a hydroxy-methylthio propyl chain. Its structural formula can be represented as follows:
This unique structure contributes to its biological activities, particularly in modulating various biochemical pathways.
The biological activity of this compound is largely attributed to its interactions with specific biological targets.
Target Interactions
- Kinase Inhibition : The compound has shown potential in inhibiting certain kinases, which play a crucial role in cell signaling pathways associated with cancer and inflammation.
- Antioxidant Activity : It may act as an antioxidant, reducing oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that the compound could modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities reported in various studies:
Case Studies
Several case studies have investigated the effects of this compound on different cell types:
- Study on HL-60 Cells : A study assessed the cytotoxic effects of the compound on human leukemia HL-60 cells. Results indicated that treatment with the compound led to significant apoptosis induction, suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : Another study focused on its anti-inflammatory properties, where it was found to reduce the secretion of TNF-alpha and IL-6 in macrophage cell lines, indicating a promising therapeutic role in managing inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good solubility in organic solvents, suggesting favorable absorption characteristics when administered orally.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, which may influence its efficacy and safety profile.
Q & A
Basic Question: What are the recommended synthetic strategies for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pivalamide?
Methodological Answer:
Synthesis typically involves sequential functionalization of the propyl backbone. A plausible route includes:
Thioether Formation: Reacting 3-(methylthio)propane-1,2-diol with a halogenated precursor (e.g., bromo- or chloropivalamide) under basic conditions to introduce the methylthio group .
Hydroxylation: Controlled oxidation of the secondary alcohol using mild oxidizing agents (e.g., TEMPO/NaClO) to preserve the tertiary alcohol structure .
Pivalamide Protection: Coupling with pivaloyl chloride in anhydrous conditions to ensure high yield and purity .
Key Considerations: Optimize reaction stoichiometry and solvent polarity to minimize side reactions (e.g., over-oxidation or disulfide formation) .
Basic Question: How can the structural integrity of this compound be validated?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- H NMR: Confirm the presence of the methylthio (-SCH) proton at δ ~2.1 ppm and the tertiary hydroxy group (broad signal at δ ~1.5 ppm) .
- C NMR: Verify the pivalamide carbonyl carbon at ~175 ppm and the quaternary carbon of the tert-butyl group .
- Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (CHNOS: [M+H] = 236.14) .
- HPLC Purity Analysis: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in biological data (e.g., enzyme inhibition vs. no observed activity) may arise from:
Impurity Profiles: Characterize batches via LC-MS to rule out confounding effects from byproducts (e.g., oxidized sulfur species) .
Assay Conditions: Standardize buffer pH and reducing agents (e.g., DTT) to prevent thiol-disulfide exchange interfering with activity .
Target Specificity: Use siRNA knockdown or CRISPR-Cas9 models to validate whether observed effects are directly linked to the compound or off-target interactions .
Advanced Question: What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?
Methodological Answer:
The hydroxy and thioether groups are susceptible to hydrolysis and oxidation. Stabilization methods include:
- Lyophilization: Store the compound as a lyophilized powder and reconstitute in degassed buffers (e.g., PBS with 0.1% EDTA) .
- Antioxidant Additives: Include 1 mM ascorbic acid or 0.5% thioglycerol in cell culture media to prevent sulfur oxidation .
- pH Control: Maintain solutions at pH 6.5–7.0 to minimize ester hydrolysis of the pivalamide group .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., SMARCA2 ATPase) and identify key interactions (e.g., hydrogen bonding with the hydroxy group) .
QSAR Analysis: Corrogate substituent effects (e.g., replacing methylthio with ethylthio) on activity using Hammett constants or logP values .
Metabolic Prediction: Tools like SwissADME can forecast metabolic soft spots (e.g., oxidation of the thioether) to prioritize stable derivatives .
Advanced Question: What experimental approaches validate the compound’s role in epigenetic modulation?
Methodological Answer:
Chromatin Immunoprecipitation (ChIP): Assess recruitment to chromatin remodeling complexes (e.g., BRG1/BRM) in cell lines treated with the compound .
RNA-Seq Profiling: Compare transcriptomic changes in treated vs. untreated cells to identify dysregulated pathways (e.g., Wnt/β-catenin) .
Co-Crystallization: Collaborate with structural biology groups to solve the compound-protein complex structure, providing mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
